N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid
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Overview
Description
PD-135118: is a chemical compound known for its significant binding affinity to cholecystokinin type B receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PD-135118 typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of PD-135118 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chemical reduction, deposition-precipitation, and impregnation methods .
Chemical Reactions Analysis
Types of Reactions: PD-135118 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
PD-135118 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its interactions with biological receptors and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to cholecystokinin type B receptors.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of PD-135118 involves its binding to cholecystokinin type B receptors, which are involved in various physiological processes. By binding to these receptors, PD-135118 can modulate their activity and influence the pathways they regulate. This can lead to various effects, depending on the specific biological context .
Comparison with Similar Compounds
PD-135118 can be compared with other compounds that also target cholecystokinin type B receptors. Some similar compounds include:
- PD-169316
- PD-168568 dihydrochloride
- PD-166793
Uniqueness: PD-135118 is unique due to its specific binding affinity and the particular effects it exerts on cholecystokinin type B receptors. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C36H44N4O6 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
4-[[(2S)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H44N4O6/c1-36(19-27-20-37-30-10-6-5-9-29(27)30,40-35(45)46-33-25-14-23-13-24(16-25)17-26(33)15-23)34(44)39-28(18-22-7-3-2-4-8-22)21-38-31(41)11-12-32(42)43/h2-10,20,23-26,28,33,37H,11-19,21H2,1H3,(H,38,41)(H,39,44)(H,40,45)(H,42,43)/t23?,24?,25?,26?,28-,33?,36+/m0/s1 |
InChI Key |
HAQJDPAHYIINDW-JWZQQOIUSA-N |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CC3=CC=CC=C3)CNC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CNC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Synonyms |
PD 135118 PD-135118 |
Origin of Product |
United States |
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